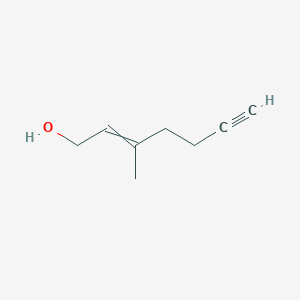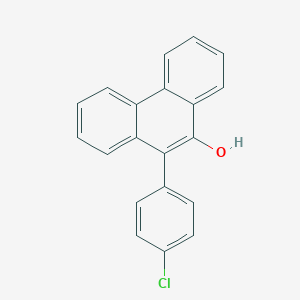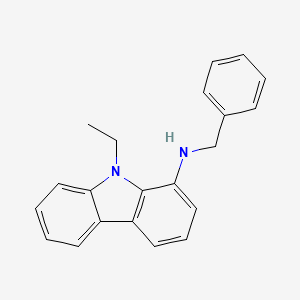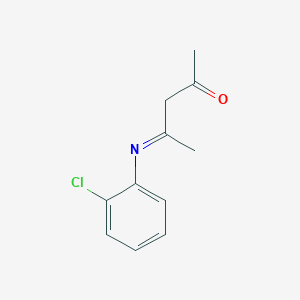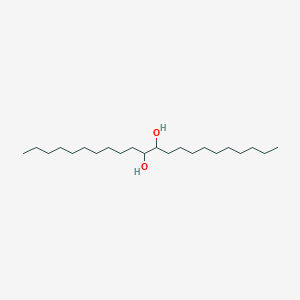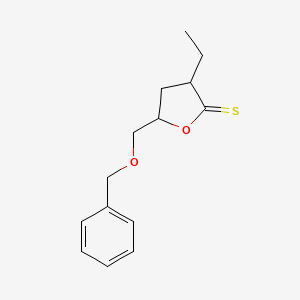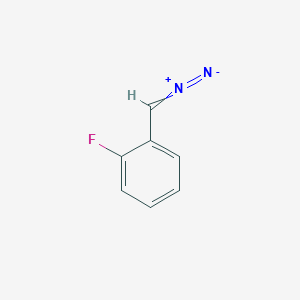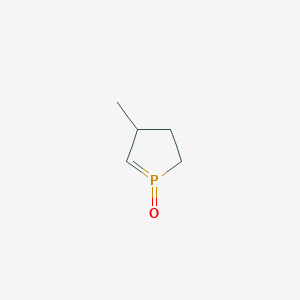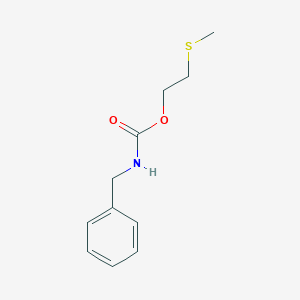
2-(Methylsulfanyl)ethyl benzylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfanyl)ethyl benzylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound features a benzyl group attached to a carbamate moiety, with a 2-(methylsulfanyl)ethyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)ethyl benzylcarbamate can be achieved through a one-pot reaction involving carbonylimidazolide in water with a nucleophile. This method is efficient and does not require an inert atmosphere . Another approach involves the reaction of N-substituted carbamoyl chlorides with substituted phenols .
Industrial Production Methods
Industrial production of carbamates often involves the use of methyl carbamate as a carbamoyl donor in tin-catalyzed transcarbamoylation reactions. This method exhibits broad functional group tolerance and streamlined workup procedures .
化学反応の分析
Types of Reactions
2-(Methylsulfanyl)ethyl benzylcarbamate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
2-(Methylsulfanyl)ethyl benzylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a chelating agent for metal ions in biological systems.
Medicine: Explored for its potential use in radiopharmaceutical applications.
Industry: Utilized in the synthesis of various organic compounds and intermediates.
作用機序
The mechanism of action of 2-(Methylsulfanyl)ethyl benzylcarbamate involves the formation of stable complexes with metal ions. The sulfur and nitrogen atoms in the compound coordinate with metal ions, forming stable chelates. This coordination can influence various biochemical pathways and molecular targets, depending on the specific metal ion involved .
類似化合物との比較
Similar Compounds
- 1,5,9-Tris(2-methylsulfanyl)ethyl-1,5,9-triazacyclododecane (TACD3S)
- 1,4,7,10-Tetrakis(2-methylsulfanyl)ethyl-1,4,7,10-tetrazacyclotridecane (TRI4S)
- 1,4,8,11-Tetrakis(2-methylsulfanyl)ethyl-1,4,8,11-tetrazacyclotetradecane (TE4S)
Uniqueness
2-(Methylsulfanyl)ethyl benzylcarbamate is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in applications such as radiopharmaceuticals and metal ion chelation .
特性
CAS番号 |
112380-51-5 |
|---|---|
分子式 |
C11H15NO2S |
分子量 |
225.31 g/mol |
IUPAC名 |
2-methylsulfanylethyl N-benzylcarbamate |
InChI |
InChI=1S/C11H15NO2S/c1-15-8-7-14-11(13)12-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13) |
InChIキー |
GVYLMFLLMDRGOB-UHFFFAOYSA-N |
正規SMILES |
CSCCOC(=O)NCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


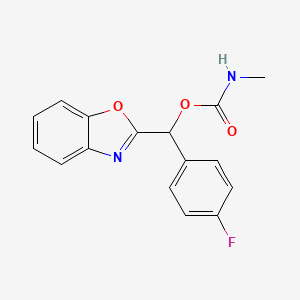
![3-(1-Iodoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14316379.png)

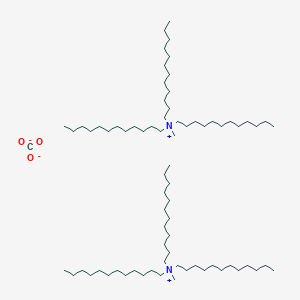
![6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14316405.png)
